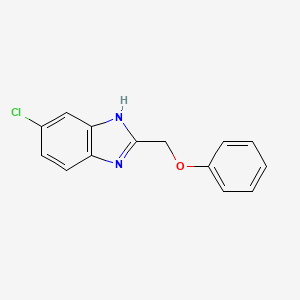

![molecular formula C21H28FN3O3 B5603914 7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the Fischer indolization process, which is a classical method for synthesizing indole derivatives from phenylhydrazines and ketones or aldehydes. In the context of compounds similar to the one , oxidative cyclization of amino alcohols catalyzed by transition metal complexes such as iridium can be relevant. This method has been demonstrated for the synthesis of indole derivatives from 2-aminophenethyl alcohols using a catalytic system composed of CpIrCl(2) and K(2)CO(3), producing indoles in good to excellent yields (Fujita, Yamamoto, & Yamaguchi, 2002).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the indole core, but the presence of additional functional groups and substituents, such as the fluoro, methyl, and morpholinylmethyl groups in this compound, can significantly impact the molecule's electronic distribution, conformation, and overall chemical behavior. Techniques like X-ray crystallography can be employed to ascertain the precise molecular geometry and confirm the structure of synthesized compounds, as demonstrated in related studies (S.V, Bhat, K, & S.K., 2019).

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

- Oxidative Cyclization of Amino Alcohols : A study by Fujita et al. (2002) demonstrates an iridium-catalyzed oxidative cyclization process for synthesizing indole derivatives from 2-aminophenethyl alcohols, which could be a relevant methodology for synthesizing complex indole structures similar to the compound (Fujita, Yamamoto, & Yamaguchi, 2002).

- Reactions with Active Methylene Compounds : Suzdalev and Den’kina (2011) explored the synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reactions, which highlights the potential for creating diverse indole-based structures through strategic chemical reactions (Suzdalev & Den’kina, 2011).

Biological Activities

- Antimicrobial Activities : Basoğlu et al. (2012) synthesized linezolid-like molecules, including morpholine derivatives, and evaluated their antimicrobial activities, indicating the potential of indole and morpholine compounds in developing new antimicrobial agents (Basoğlu, Yolal, Demirba, & Bektaş, 2012).

- Antibacterial and Antifungal Potency : Deswal et al. (2020) reported on the synthesis of 5-fluoro-1H-indole-2,3-dione-triazoles, demonstrating significant antibacterial and antifungal activity, which suggests that modifications of the indole structure can lead to promising biological agents (Deswal et al., 2020).

Novel Compounds and Their Applications

- Synthesis of Novel Tetracyclic Ring Systems : Joshi, Dandia, and Baweja (1989) synthesized novel tetracyclic ring systems derived from 3-hydrazino-5H-1,2,4-triazino[5,6-b]indoles, highlighting the versatility of indole-based compounds in creating complex ring systems for potential applications in medicinal chemistry (Joshi, Dandia, & Baweja, 1989).

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(morpholin-4-ylmethyl)-1,4-oxazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O3/c1-15-18(17-4-2-5-19(22)21(17)23-15)12-20(26)25-6-3-9-28-16(14-25)13-24-7-10-27-11-8-24/h2,4-5,16,23H,3,6-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWCLNTVYYUWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCOC(C3)CN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)

![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)

![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)

![3,5,9-trimethyl-2-(4-methylbenzoyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5603938.png)

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)

![3-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5603953.png)